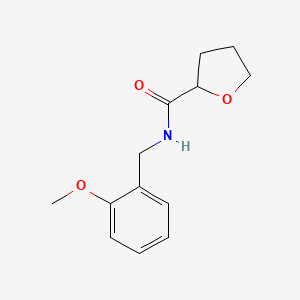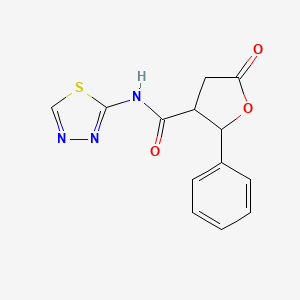![molecular formula C14H19N5O2S2 B4091889 N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B4091889.png)
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide
Übersicht
Beschreibung
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide is a useful research compound. Its molecular formula is C14H19N5O2S2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.09801721 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-triazole moiety are known to possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , and anti-inflammatory properties. These activities suggest that Oprea1_538988 may interact with a variety of biological targets.
Mode of Action
The presence of the 1,2,4-triazole moiety suggests that it may interact with its targets through the formation of hydrogen bonds, given the hydrogen bond accepting capabilities of the triazole ring .
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazole derivatives , it is plausible that Oprea1_538988 may interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with 1,2,4-triazole derivatives , it is plausible that Oprea1_538988 may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including aromatase, an enzyme involved in estrogen biosynthesis . The compound’s triazole ring allows it to form hydrogen bonds with the active site of aromatase, inhibiting its activity. This interaction is significant in the context of developing anticancer agents, particularly for hormone-dependent cancers .
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and survival . Additionally, it can induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of aromatase, inhibiting its enzymatic activity . This inhibition reduces the production of estrogen, a hormone that can promote the growth of certain types of cancer cells. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are involved in the metabolism of drugs and other xenobiotics . The compound can affect metabolic flux and alter the levels of various metabolites, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and therapeutic efficacy . The compound’s distribution can also be affected by factors such as tissue permeability and the presence of efflux transporters .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity . The compound can be directed to these compartments by targeting signals or post-translational modifications that guide its transport within the cell . The subcellular localization of the compound can influence its function and effectiveness, as it needs to be in the right location to interact with its target biomolecules .
Eigenschaften
IUPAC Name |
N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S2/c15-19-10-16-17-14(19)22-13-9-5-4-8-12(13)18-23(20,21)11-6-2-1-3-7-11/h1-3,6-7,10,12-13,18H,4-5,8-9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKOGRQYRYKVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)SC3=NN=CN3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE](/img/structure/B4091806.png)
![N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4091813.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-isopropylurea](/img/structure/B4091825.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4091832.png)
![1-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-tetrazole](/img/structure/B4091858.png)
![4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4091866.png)


![N-(4-Fluoro-phenyl)-3,4-dimethoxy-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4091881.png)



![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(tetrahydro-2H-pyran-4-yl)amine](/img/structure/B4091927.png)
